[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid 1,1-Dimethylethyl Ester [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid 1,1-Dimethylethyl Ester
Brand Name: Vulcanchem
CAS No.: 153407-40-0
VCID: VC0151790
InChI: InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid 1,1-Dimethylethyl Ester

CAS No.: 153407-40-0

Reference Standards

VCID: VC0151790

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid 1,1-Dimethylethyl Ester - 153407-40-0

CAS No. 153407-40-0
Product Name [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid 1,1-Dimethylethyl Ester
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Standard InChIKey IJNUIQQYGXSWLT-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C
PubChem Compound 10778977
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator